(R)-Morpholin-2-ylmethanamine hcl
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Overview
Description
®-Morpholin-2-ylmethanamine hydrochloride is a chiral amine compound that features a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Morpholin-2-ylmethanamine hydrochloride typically involves the following steps:
Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with a suitable dehydrating agent.
Introduction of the Aminomethyl Group: This step involves the reaction of the morpholine derivative with formaldehyde and hydrogen cyanide, followed by reduction to yield the aminomethyl group.
Resolution of the Racemic Mixture: The racemic mixture of morpholin-2-ylmethanamine can be resolved into its enantiomers using chiral resolution techniques.
Formation of the Hydrochloride Salt: The final step involves the reaction of the ®-enantiomer with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of ®-Morpholin-2-ylmethanamine hydrochloride often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
®-Morpholin-2-ylmethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Typical conditions involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield morpholine N-oxide, while reduction can produce various amine derivatives.
Scientific Research Applications
®-Morpholin-2-ylmethanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-Morpholin-2-ylmethanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(S)-Morpholin-2-ylmethanamine hydrochloride: The enantiomer of the ®-form, with similar chemical properties but different biological activities.
Morpholine: A simpler compound with a similar ring structure but lacking the aminomethyl group.
2-Methylmorpholine: A derivative with a methyl group instead of the aminomethyl group.
Uniqueness
®-Morpholin-2-ylmethanamine hydrochloride is unique due to its chiral nature and the presence of both the morpholine ring and the aminomethyl group. This combination of features makes it particularly valuable in asymmetric synthesis and chiral resolution studies.
Properties
Molecular Formula |
C5H13ClN2O |
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Molecular Weight |
152.62 g/mol |
IUPAC Name |
[(2R)-morpholin-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C5H12N2O.ClH/c6-3-5-4-7-1-2-8-5;/h5,7H,1-4,6H2;1H/t5-;/m1./s1 |
InChI Key |
KHXKUYVTCGGVIK-NUBCRITNSA-N |
Isomeric SMILES |
C1CO[C@@H](CN1)CN.Cl |
Canonical SMILES |
C1COC(CN1)CN.Cl |
Origin of Product |
United States |
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